BenchChemオンラインストアへようこそ!

Potassium citrate monohydrate

Pharmaceutical Formulation Excipient Characterization Solid-State Chemistry

Select Potassium Citrate Monohydrate (CAS 6100-05-6) meeting USP monograph specifications for cGMP manufacturing. Its controlled 3–6% loss on drying (LOD) ensures formulation stability in moisture-sensitive tablet and capsule processes—unlike the anhydrous form. Clinically, this potassium salt is the first-line API for recurrent calcium and uric acid nephrolithiasis: it alkalinizes urine, elevates urinary citrate, and lowers urinary calcium excretion, a triple renal-protective mechanism absent from sodium citrate. For research, its high aqueous solubility (154 g/100 mL at 20°C) supports concentrated stock preparation and aqueous two-phase system (ATPS) biomolecule purification. Procure USP/FCC grade for predictable performance.

Molecular Formula C6H10KO8
Molecular Weight 249.24 g/mol
CAS No. 6100-05-6
Cat. No. B148008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium citrate monohydrate
CAS6100-05-6
SynonymsAnhydrous, Potassium Citrate
Citrate, Potassium
Potassium Citrate
Potassium Citrate Anhydrous
Molecular FormulaC6H10KO8
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K]
InChIInChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2
InChIKeyKXXBTYROZQVYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 G DISSOLVES IN 0.65 ML WATER
1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL
ALMOST INSOL IN ALCOHOL

Potassium Citrate Monohydrate CAS 6100-05-6: A Multifunctional Pharmaceutical Excipient and Active Ingredient


Potassium citrate monohydrate (CAS 6100-05-6) is the hydrated tripotassium salt of citric acid, a versatile compound with a defined USP monograph [1]. It functions as a buffering, alkalizing, and sequestering agent in pharmaceutical formulations , and it is also the active pharmaceutical ingredient (API) in prescription medications for preventing kidney stones by alkalinizing urine and increasing citrate levels [2]. This compound is widely used as an excipient to improve solubility and stability in drug formulations and as a key therapeutic agent .

Why Substituting Potassium Citrate Monohydrate with Other Salts or Forms Can Compromise Formulation and Efficacy


Substituting potassium citrate monohydrate with its anhydrous form [1] or other citrate salts like sodium citrate [2] introduces critical differences in hygroscopicity, solubility, and therapeutic profile. The monohydrate is highly hygroscopic and deliquescent, a property that significantly impacts handling, storage, and formulation stability compared to the less hygroscopic anhydrous form [3]. More importantly, clinical studies demonstrate that the choice of cation is critical; for instance, potassium citrate provides renal protective benefits in preventing calcium nephrolithiasis that are not observed with sodium citrate, which can actually increase the risk of calcium stone formation [2]. These distinctions necessitate careful product selection for both pharmaceutical manufacturing and clinical applications.

Potassium Citrate Monohydrate: Quantitative Comparative Evidence for Scientific and Procurement Decisions


Potassium Citrate Monohydrate vs. Anhydrous: Impact of Hygroscopicity and Water of Hydration on Formulation

Potassium citrate monohydrate contains one molecule of water of hydration per molecule, giving it a molecular weight of 324.41 g/mol, compared to 306.40 g/mol for the anhydrous form [1]. More critically, the monohydrate form is described as 'highly hygroscopic and deliquescent,' which has direct implications for its handling, storage, and use in solid dosage formulations [2]. This hygroscopic nature requires that the material be stored in tightly closed containers, a requirement explicitly stated in the USP monograph for this compound [3]. In contrast, the anhydrous form is also hygroscopic but is generally less prone to rapid deliquescence, impacting its behavior during manufacturing processes like wet granulation and its long-term stability in formulations exposed to moisture [4].

Pharmaceutical Formulation Excipient Characterization Solid-State Chemistry

Potassium Citrate vs. Sodium Citrate: Superior Prevention of Calcium Nephrolithiasis in Uric Acid Stone Formers

In a randomized controlled trial of five patients with uric acid lithiasis, treatment with potassium citrate (60 mEq/day) resulted in a significant reduction in urinary calcium excretion from 154 ± 47 mg/day to 99 ± 23 mg/day (P < 0.01). In contrast, sodium citrate treatment at the same alkali load did not lead to a significant decrease in urinary calcium, with levels remaining at 139 ± 24 mg/day [1]. Furthermore, potassium citrate significantly decreased the urinary saturation of calcium oxalate from 3.21-fold to 1.69-fold saturation (P < 0.01), whereas sodium citrate failed to lower this saturation and actually created a urinary environment supersaturated with respect to brushite (calcium phosphate) and monosodium urate [1].

Urology Nephrology Kidney Stone Prevention

Potassium Citrate vs. Potassium Bicarbonate: Comparable Effects on Urinary Alkalization and Citrate Excretion

A comparative study of potassium salts demonstrated that both potassium citrate and potassium bicarbonate significantly increased urinary citrate clearance. Citrate clearance rose from 8.0 mL/min to 27.4 mL/min with potassium citrate and to 25.8 mL/min with potassium bicarbonate (P < 0.05 for both compared to baseline). Both treatments also resulted in significant and comparable increases in urinary bicarbonate and decreases in urinary ammonium, titratable acid, and net acid excretion [1]. This indicates that while both potassium salts effectively alkalinize the urine, they do so through different mechanisms.

Urology Nephrology Renal Physiology

Potassium Citrate Monohydrate: USP Grade Specifications and Purity Assay (Anhydrous Basis)

The United States Pharmacopeia (USP) monograph for Potassium Citrate specifies that it contains not less than 99.0 percent and not more than 100.5 percent of C6H5K3O7, calculated on the dried basis [1]. The monograph also mandates a Loss on Drying (LOD) between 3.0% and 6.0%, which corresponds to the loss of its single water of hydration when heated at 180°C for 4 hours [1]. Commercially available USP-grade potassium citrate monohydrate consistently meets this 99.0-100.5% purity specification , .

Pharmaceutical Analysis Quality Control Compendial Standards

Optimal Applications for Potassium Citrate Monohydrate Based on Evidence-Based Differentiation


Pharmaceutical Formulation: Buffering and Alkalizing Excipient in Solid Dosage Forms

Potassium citrate monohydrate, meeting USP purity and LOD specifications, is the preferred choice for use as a pH-adjusting excipient in tablet and capsule formulations. Its predictable and controlled water content (3-6% LOD) is a critical parameter for ensuring stability and performance in formulations that are sensitive to moisture, as established in USP standards [1], . Procurement of USP-grade monohydrate ensures the material meets these compendial requirements for cGMP manufacturing .

Clinical Therapeutics: First-Line Alkalinizing Agent for Prevention of Uric Acid and Calcium Oxalate Kidney Stones

Based on clinical evidence, potassium citrate is the established first-line therapy for preventing recurrent kidney stones, particularly in patients with uric acid lithiasis. Its dual action of increasing urinary pH and citrate, combined with a unique ability to lower urinary calcium excretion, makes it clinically superior to sodium citrate, which does not confer the same protective effect against calcium stone formation [2]. This evidence-based differentiation justifies its preferential selection in clinical guidelines [3].

Biotechnology and Research: Component of Cell Culture Media and Aqueous Two-Phase Systems

In research settings, potassium citrate monohydrate is employed in cell culture media to maintain pH balance and provide essential potassium ions for optimal cell growth. Its high solubility in water (154 g/100 mL at 20°C) [4] is advantageous for preparing concentrated stock solutions. Furthermore, it has been specifically proposed as a promising organic salt for the formation of aqueous two-phase systems (ATPS), a key technique in biomolecule purification [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium citrate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.